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Introduction
Chromium-Nickel (Cr-Ni) alloys are a critical class of materials known for their exceptional

corrosion resistance, high-temperature strength, and mechanical properties. The specific 7:1

atomic ratio of chromium to nickel (approximately 87.5% Cr and 12.5% Ni by atomic percent)

places this alloy firmly in the chromium-rich region of the Cr-Ni phase diagram. This guide

provides a detailed technical overview of the crystal structure of the Cr-Ni (7/1) alloy, including

its crystallographic parameters, and outlines the standard experimental protocols for its

analysis.

Crystal Structure and Phase Composition
Based on the established Chromium-Nickel phase diagram, an alloy with a 7:1 Cr-Ni ratio at

room temperature consists of a single-phase solid solution. The crystal structure is Body-

Centered Cubic (BCC), characteristic of the chromium-rich (α-Cr) phase. In this structure,

nickel atoms substitutionally occupy sites within the chromium BCC lattice.

Crystallographic Data
Precise experimental lattice parameters for the specific 7:1 Cr-Ni alloy are not readily available

in the surveyed literature. However, an estimation can be made using Vegard's Law, which

posits a linear relationship between the lattice parameter of a solid solution and the
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concentrations of its constituent elements. It is important to note that deviations from Vegard's

law are common in real alloy systems[1][2][3].

The lattice parameter of the Cr-Ni (7/1) alloy can be estimated as follows:

Lattice Parameter of pure BCC Chromium (a_Cr): ~2.88 Å

Lattice Parameter of pure FCC Nickel (a_Ni): ~3.52 Å. To apply Vegard's law for a BCC

structure, a hypothetical BCC lattice parameter for Nickel is required.

Given the complexities and potential inaccuracies of using a hypothetical lattice parameter, a

more practical approach is to consider the empirical trend of nickel addition to chromium. The

addition of nickel to a chromium lattice is expected to cause a slight expansion.

A study on Ni-Cr solid solutions indicates that the addition of Cr to Ni (an FCC lattice) increases

the lattice parameter. Conversely, in a BCC lattice, the smaller nickel atoms would substitute

larger chromium atoms. However, electronic interactions can also influence the lattice

parameter. Without direct experimental data for a Cr-87.5% Ni-12.5% alloy, a precise value

cannot be definitively stated. However, it is expected to be very close to that of pure chromium,

likely with a very slight contraction.

Table 1: Estimated Crystallographic Data for Cr-Ni (7/1) Alloy

Parameter Value Crystal System Space Group

Lattice Parameter (a) ~2.88 Å (estimated) Cubic Im-3m (No. 229)

Experimental Protocols for Crystal Structure
Analysis
The characterization of the crystal structure of Cr-Ni (7/1) alloy involves a suite of analytical

techniques. The primary methods include X-ray Diffraction (XRD) for determining the crystal

structure and lattice parameters, Scanning Electron Microscopy (SEM) for microstructural

analysis, and Transmission Electron Microscopy (TEM) for high-resolution imaging and

diffraction analysis.
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X-ray Diffraction (XRD) Protocol
XRD is the most common technique for determining the crystal structure and lattice parameters

of crystalline materials.

Sample Preparation:

A representative sample of the Cr-Ni (7/1) alloy is obtained.

For powder diffraction, the bulk alloy is ground into a fine powder using a mortar and pestle

to ensure random orientation of the crystallites.

The powder is then passed through a sieve to obtain a uniform particle size.

The fine powder is mounted onto a sample holder, ensuring a flat, smooth surface.

Instrumentation and Data Collection:

Instrument: A powder X-ray diffractometer is used.

X-ray Source: Copper Kα radiation (λ = 1.5406 Å) is typically employed.

Operating Conditions: The X-ray tube is operated at a voltage of 40-45 kV and a current of

40 mA.

Scan Range: A 2θ scan is performed over a wide angular range (e.g., 20° to 150°) to collect

all significant diffraction peaks[4].

Step Size and Scan Rate: A small step size (e.g., 0.01°) and an appropriate scan rate (e.g.,

2°/min) are used to ensure good resolution and signal-to-noise ratio[2].

Data Analysis:

The resulting diffraction pattern is analyzed to identify the positions (2θ values) and

intensities of the diffraction peaks.

The phase identification is performed by comparing the experimental diffraction pattern with

standard diffraction patterns from databases like the International Centre for Diffraction Data
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(ICDD).

For the Cr-Ni (7/1) alloy, the pattern is expected to match that of a BCC structure.

The lattice parameter 'a' is calculated from the positions of the diffraction peaks using

Bragg's Law and the equations for a cubic crystal system.

Scanning Electron Microscopy (SEM) Protocol
SEM is used to visualize the surface morphology and microstructure of the alloy.

Sample Preparation:

A small section of the Cr-Ni (7/1) alloy is cut from the bulk material.

The sample is mounted in a conductive resin.

The mounted sample is ground using successively finer grades of silicon carbide paper to

achieve a flat surface.

The ground sample is then polished using diamond suspensions of decreasing particle size

(e.g., 6 µm, 3 µm, 1 µm) to obtain a mirror-like finish.

The polished sample is cleaned ultrasonically in a solvent (e.g., ethanol or acetone) to

remove any polishing debris.

For imaging of the grain structure, the polished sample may be chemically etched. A

common etchant for Ni-Cr alloys is a solution of nitric acid and acetic acid.

Finally, the sample is coated with a thin layer of a conductive material (e.g., gold, platinum, or

chromium) to prevent charging under the electron beam, although for a metallic sample this

may not be strictly necessary[5].

Imaging Conditions:

Instrument: A scanning electron microscope.

Electron Beam: A focused beam of electrons is scanned across the sample surface.
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Imaging Mode: Secondary electron (SE) imaging is used to reveal surface topography, while

backscattered electron (BSE) imaging provides contrast based on atomic number, which can

reveal different phases if present.

Accelerating Voltage: Typically in the range of 10-20 kV.

Working Distance: Optimized for the desired resolution and depth of field.

Transmission Electron Microscopy (TEM) Protocol
TEM provides high-resolution imaging of the microstructure, including grain boundaries,

dislocations, and precipitates, as well as crystallographic information through electron

diffraction.

Sample Preparation:

TEM sample preparation is a meticulous process to create a sample that is electron

transparent (typically less than 100 nm thick).

Initial Sectioning: A thin slice (e.g., 3 mm diameter disc) is cut from the bulk alloy.

Mechanical Thinning: The disc is mechanically ground and polished to a thickness of about

100 µm.

Final Thinning: Several methods can be used for the final thinning to electron transparency:

Electropolishing: The mechanically thinned disc is subjected to anodic dissolution in an

electrolyte. This is a common method for metallic samples.

Ion Milling: A focused beam of ions is used to sputter material from the sample. This is a

versatile technique suitable for a wide range of materials.

Focused Ion Beam (FIB) Milling: A highly focused beam of gallium ions is used to mill a

very specific area of the sample to create a thin lamella. This is often performed in a dual-

beam SEM/FIB instrument and is considered a precise method for preparing cross-

sectional samples[6].

Analysis:
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Imaging: Bright-field and dark-field imaging are used to visualize the microstructure. High-

resolution TEM (HRTEM) can be used to image the atomic lattice.

Diffraction: Selected Area Electron Diffraction (SAED) is used to obtain diffraction patterns

from specific regions of the sample, which can be used to determine the crystal structure and

orientation.
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Caption: Logical flow from alloy composition to crystal structure.
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Caption: Workflow for comprehensive crystal structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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